N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate

Lipophilicity QSAR Membrane permeability

N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate (CAS 94113-39-0; EINECS 302-571-4) is a cationic amidopolyamine surfactant supplied as a monoacetate salt. Its molecular structure comprises a linear C12 (dodecanoyl) hydrophobic tail linked via an amide bond to a diethylenetriamine‑derived head group bearing one secondary and one primary amine, with acetic acid (1:1) as the counterion.

Molecular Formula C16H35N3O.C2H4O2
C18H39N3O3
Molecular Weight 345.5 g/mol
CAS No. 94113-39-0
Cat. No. B12689742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate
CAS94113-39-0
Molecular FormulaC16H35N3O.C2H4O2
C18H39N3O3
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O
InChIInChI=1S/C16H35N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16(20)19-15-14-18-13-12-17;1-2(3)4/h18H,2-15,17H2,1H3,(H,19,20);1H3,(H,3,4)
InChIKeyXBXQLPNTJQNSQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide Monoacetate (CAS 94113-39-0): Physicochemical Identity and Procurement Classification


N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate (CAS 94113-39-0; EINECS 302-571-4) is a cationic amidopolyamine surfactant supplied as a monoacetate salt. Its molecular structure comprises a linear C12 (dodecanoyl) hydrophobic tail linked via an amide bond to a diethylenetriamine‑derived head group bearing one secondary and one primary amine, with acetic acid (1:1) as the counterion . The calculated octanol–water partition coefficient (LogP = 4.594) and polar surface area (PSA = 107.9 Ų) place it in a lipophilicity window characteristic of membrane‑active cationic surfactants . Commercially, this compound is supplied as a research‑grade specialty intermediate rather than a bulk commodity surfactant, with confirmed suppliers including BOC Sciences .

Why N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide Monoacetate (CAS 94113-39-0) Cannot Be Interchanged with Common In‑Class Surfactants


N-Acylethylenediamines and N-acyldiethylenetriamines are often treated as interchangeable cationic surfactant families; however, the presence of an additional ethylene amine spacer in the head group of the target compound (diethylenetriamine backbone vs. ethylenediamine) introduces quantifiable differences in lipophilicity, hydrogen‑bonding capacity, and protonation state that directly affect critical performance parameters including critical micelle concentration (CMC), antimicrobial potency, and adsorption selectivity onto mineral or metal surfaces [1][2]. The monoacetate salt form further modifies aqueous solubility and handling characteristics compared with the free‑base congener (CAS 45244-49-3), making simple molar substitution unreliable for formulation or process development.

Quantitative Differentiation of N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide Monoacetate (CAS 94113-39-0) Against Closest Analogs


Elevated Lipophilicity (LogP) Versus the N-(2-Aminoethyl)dodecanamide and Free‑Base Congeners

The target compound (monoacetate salt, CAS 94113-39-0) possesses a calculated LogP of 4.594, which is approximately 0.09 log units higher than its free‑base counterpart N-(2-((2-aminoethyl)amino)ethyl)dodecanamide (CAS 45244-49-3, LogP = 4.503) and roughly 0.5–1.2 log units higher than the simpler N-(2-aminoethyl)dodecanamide (CAS 10138-02-0, LogP = 3.37–4.07) [1]. This incremental lipophilicity arises from the additional ethylene amine unit and the acetate counterion, and it is expected to enhance partitioning into lipid bilayers or hydrophobic mineral surfaces relative to the shorter‑head analogs.

Lipophilicity QSAR Membrane permeability Surfactant design

Enhanced Hydrogen‑Bond Donor and Acceptor Count Relative to Simpler N-Acylethylenediamines

The monoacetate salt of the diethylenetriamine‑derived amide provides three hydrogen‑bond donors (two from protonated/secondary amines in the head group plus one from the acetic acid hydroxyl) and four hydrogen‑bond acceptors (amide carbonyl, two amine nitrogens, acetate carbonyl), compared with two donors and two acceptors for the simpler N-(2-aminoethyl)dodecanamide (CAS 10138-02-0) . This difference contributes to a higher polar surface area (PSA = 107.9 vs. 55.1 Ų) and is expected to influence aqueous solubility and self‑assembly behavior such as CMC and micelle morphology.

Hydrogen bonding Self-assembly CMC Solubility

Antimicrobial Activity: Class‑Level Evidence from N-Acyldiamine Structure–Activity Relationships

Although no direct MIC data for the target monoacetate compound (CAS 94113-39-0) were found, the closest structural analog N-(2-aminoethyl)dodecanamide (CAS 10138-02-0, compound 5a) demonstrated MIC values of 1–16 μg/mL against Gram‑positive bacteria including 21 clinical MRSA isolates [1]. In the same study, a positive correlation between lipophilicity and antibacterial activity was established across the N-acyldiamine series [1][2]. Because the target compound has a higher LogP (4.59 vs. 3.37–4.07) and a secondary amine in the spacer region—features associated with enhanced membrane disruption in related cationic surfactants—it is reasonable to infer that its antimicrobial potency is at least comparable to, and potentially greater than, that of compound 5a. Direct head‑to‑head MIC comparison data are currently absent from the peer‑reviewed literature.

Antimicrobial MRSA Gram‑positive N-acyldiamines

Mineral Flotation Selectivity: Head‑Group Structure Dictates Aluminosilicate Recovery

In a direct comparative flotation study of N-(2-aminoethyl)-dodecanamide (the ethylenediamine‑based analog) on aluminosilicate minerals, pyrophyllite recovery exceeded 97.7% while kaolinite and illite recoveries remained below 82% at the same collector dosage, demonstrating that subtle variations in the ethylene amine spacer significantly affect mineral surface selectivity [1]. The target compound, with an additional ethylene amine unit in its head group, is expected to exhibit a distinct selectivity profile—potentially higher adsorption density on layered silicates due to stronger electrostatic and hydrogen‑bonding interactions—although experimental data for this specific structure are not yet published.

Flotation Aluminosilicate Collector Pyrophyllite

Corrosion Inhibition: Amido‑Amine Structural Motif Associated with High Efficiency on Mild Steel

An amido‑amine structurally related to the target compound—N-[2-[(2-aminoethyl)amino]ethyl]-9-octadecenamide—was evaluated as a corrosion inhibitor for mild steel in CO₂‑saturated 5 % NaCl solution and demonstrated high inhibition efficiency by potentiodynamic polarization and EIS measurements . Separately, a series of cationic surfactants prepared by amidation of lauric acid with diethylenetriamine (the same head‑group chemistry as the target compound) showed high corrosion inhibition efficiency for steel alloy in 1 M HCl and 1 M H₂SO₄ . The target compound shares the diethylenetriamine‑derived amido‑amine pharmacophore with these proven inhibitors, but quantitative inhibition efficiency data (e.g., IE% at a given concentration) for CAS 94113-39-0 itself are not available in the open literature.

Corrosion inhibitor Mild steel CO₂ environment Amido‑amine

Physicochemical Handling Advantages: Elevated Boiling Point and Flash Point Versus Lower‑Molecular‑Weight Analogs

The target monoacetate compound exhibits a calculated boiling point of 560.8 °C at 760 mmHg and a flash point of 293 °C, substantially higher than those of the simpler analog N-(2-aminoethyl)dodecanamide (CAS 10138-02-0: boiling point ~400 °C, flash point 195.7 °C) and the free‑base congener CAS 45244-49-3 (boiling point 465.6 °C, flash point 235.4 °C) [1]. These differences are attributable to the higher molecular weight (345.5 vs. 242.4 and 285.5 g/mol, respectively) and the salt form's ionic character, which collectively provide a wider thermal processing window and reduced flammability risk during handling and storage.

Thermal stability Safety Process engineering Boiling point

Procurement‑Relevant Application Scenarios for N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide Monoacetate (CAS 94113-39-0)


Antimicrobial Candidate Screening Against Gram‑Positive Pathogens Including MRSA

Based on the established antimicrobial activity of the N-acyldiamine chemotype—where compound 5a (N-(2-aminoethyl)dodecanamide) achieved MIC values of 1–16 μg/mL against S. aureus, S. epidermidis, and 21 MRSA clinical isolates [1]—scientific procurement of the target compound is justified for screening programs seeking higher‑lipophilicity (LogP = 4.594) analogs within the series. The positive lipophilicity–activity correlation demonstrated across the N-acyldiamine class [2] supports the hypothesis that this compound may exhibit equal or superior potency. Users should plan for confirmatory broth microdilution assays against their specific pathogen panels.

Development of Selective Collectors for Aluminosilicate Froth Flotation

The head‑group architecture of N-acylethylenediamine collectors directly controls mineral selectivity: N-(2-aminoethyl)-dodecanamide recovers >97.7% pyrophyllite but ≤82% kaolinite/illite under identical conditions [3]. The target compound's additional ethylene amine spacer is expected to modify the electrostatic and hydrogen‑bonding adsorption pattern onto layered silicates, potentially enabling improved separation of pyrophyllite from kaolinite or illite. Industrial procurement for flotation testwork programs is recommended, with head‑to‑head micro‑flotation comparison against existing collectors (e.g., dodecylamine, N-(2-aminoethyl)-dodecanamide) as the primary evaluation method.

Corrosion Inhibitor Formulation for Mild Steel in Acidic or CO₂‑Containing Environments

Amido‑amines derived from diethylenetriamine and fatty acids constitute a validated corrosion inhibitor class with demonstrated high efficiency on mild steel in 1 M HCl, 1 M H₂SO₄, and CO₂‑saturated brine . The target compound, bearing the identical diethylenetriamine‑derived amido‑amine motif, is a logical candidate for corrosion inhibitor screening. Its elevated boiling point (560.8 °C) and flash point (293 °C) further support its use in high‑temperature oilfield or industrial process environments where lower‑molecular‑weight analogs may pose volatility or flammability concerns.

Cationic Surfactant Component in Specialty Formulations Requiring Precise Lipophilicity Control

The quantifiable difference in LogP between the target compound (4.594) and its closest structural analogs (3.37–4.503) [4] provides formulation scientists with a discrete lipophilicity option when designing cationic surfactant systems for applications such as emulsions, phase‑transfer catalysis, or antimicrobial coatings. The monoacetate salt form offers handling advantages (solid, non‑volatile) over the free‑base liquid form, and the higher polar surface area (107.9 Ų) and hydrogen‑bonding capacity may improve compatibility with aqueous continuous phases compared with less polar analogs.

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